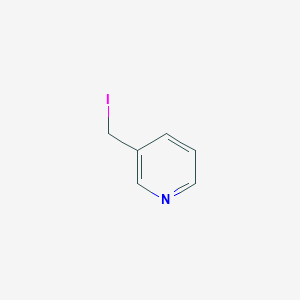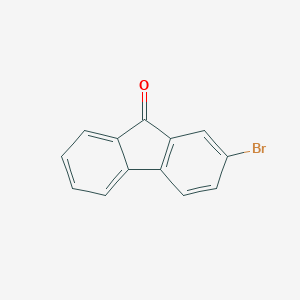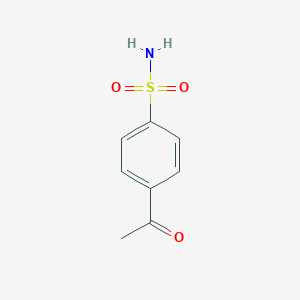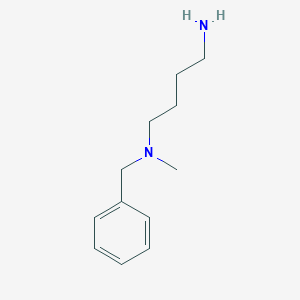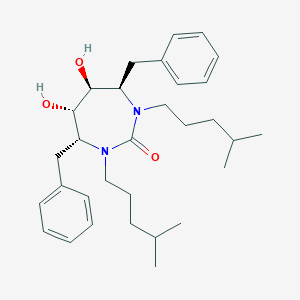
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition.
Mechanism Of Action
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 specifically inhibits PDE type IV, which is expressed in many cell types, including immune cells, smooth muscle cells, and neurons. PDE type IV hydrolyzes cAMP, which is involved in many signaling pathways, including those involved in inflammation, immune response, and neurotransmission. Inhibition of PDE type IV by 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, leading to downstream effects on cellular signaling and gene expression.
Biochemical And Physiological Effects
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In immune cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit cell proliferation and migration, which may have implications for the treatment of vascular diseases. In neurons, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to enhance synaptic plasticity and memory formation.
Advantages And Limitations For Lab Experiments
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has several advantages and limitations for use in lab experiments. One advantage is its specificity for PDE type IV, which allows for targeted modulation of cAMP signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for investigation of its effects on neuronal signaling and behavior. One limitation is its relatively low potency, which may require higher concentrations to achieve desired effects. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One direction is to investigate its effects on other signaling pathways, such as those involving cGMP and calcium. Another direction is to investigate its effects on different cell types and animal models, including those relevant to neurological and psychiatric disorders. Additionally, the development of more potent and selective PDE inhibitors may provide new tools for investigating the roles of cAMP signaling pathways in health and disease.
Synthesis Methods
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylpent-1-ene with phthalic anhydride to form 4-methylpent-1-yl phthalate. The second step involves the reaction of 4-methylpent-1-yl phthalate with 4-phenylbutyric acid to form 1,3-bis(4-methylpentyl)-4-phenylbutyric acid. The third step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyric acid with ethyl chloroformate to form 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate. The fourth step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate with 2-amino-5,6-dihydroxy-1,3-diazepin-4-one to form 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many signaling pathways. Inhibition of PDEs can increase the levels of cAMP and cGMP, leading to downstream effects on cellular signaling and gene expression.
properties
CAS RN |
153181-49-8 |
|---|---|
Product Name |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molecular Formula |
C31H46N2O3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylpentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-23(2)13-11-19-32-27(21-25-15-7-5-8-16-25)29(34)30(35)28(22-26-17-9-6-10-18-26)33(31(32)36)20-12-14-24(3)4/h5-10,15-18,23-24,27-30,34-35H,11-14,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
InChI Key |
LYOGIXRQACPKHV-XAZDILKDSA-N |
Isomeric SMILES |
CC(C)CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Other CAS RN |
153181-49-8 |
synonyms |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl) -4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
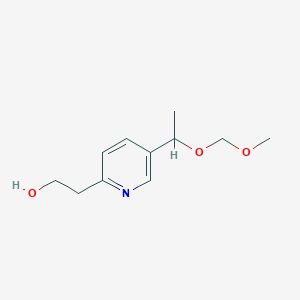
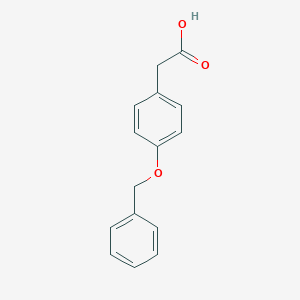
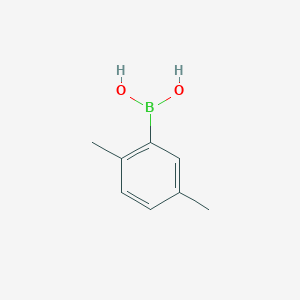

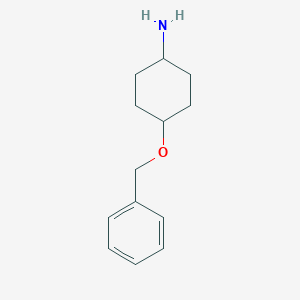
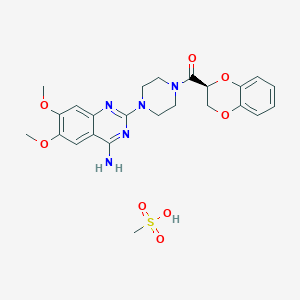
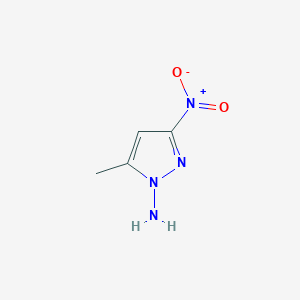
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
